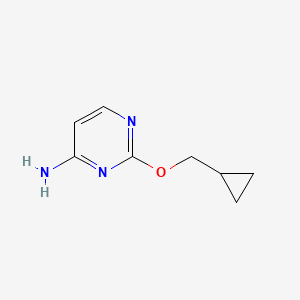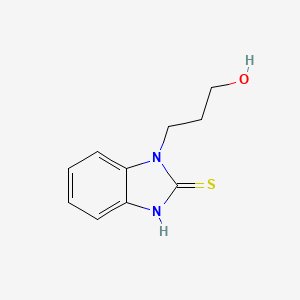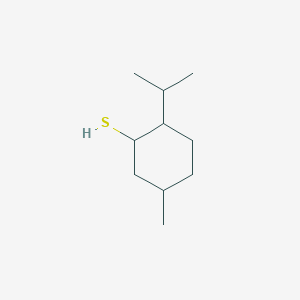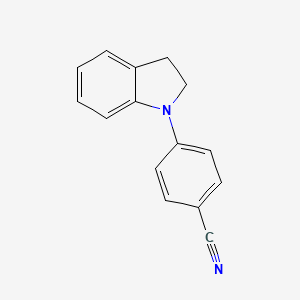
4-(1-Indolinyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Indolinyl)benzonitrile is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. The structure of this compound consists of an indoline moiety attached to a benzonitrile group, making it a compound of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Indolinyl)benzonitrile typically involves the reaction of indoline with benzonitrile under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction. This reaction is carried out in the presence of a base such as triethylamine and a ligand like triphenylphosphine, under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .
化学反应分析
Types of Reactions: 4-(1-Indolinyl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The indoline moiety can be oxidized to form indole derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Indole derivatives.
Reduction: Amines.
Substitution: Halogenated benzonitrile derivatives.
科学研究应用
4-(1-Indolinyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-(1-Indolinyl)benzonitrile involves its interaction with specific molecular targets. The indoline moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The benzonitrile group can further enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities.
相似化合物的比较
Indole: A parent compound with a similar structure but lacking the benzonitrile group.
Benzonitrile: A simpler compound with only the nitrile group attached to a benzene ring.
Indoline: The core structure of 4-(1-Indolinyl)benzonitrile without the benzonitrile group.
Uniqueness: this compound is unique due to the combination of the indoline and benzonitrile moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
属性
分子式 |
C15H12N2 |
|---|---|
分子量 |
220.27 g/mol |
IUPAC 名称 |
4-(2,3-dihydroindol-1-yl)benzonitrile |
InChI |
InChI=1S/C15H12N2/c16-11-12-5-7-14(8-6-12)17-10-9-13-3-1-2-4-15(13)17/h1-8H,9-10H2 |
InChI 键 |
SALSLLJXWRBVAS-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C2=CC=CC=C21)C3=CC=C(C=C3)C#N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
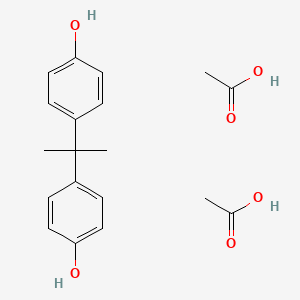
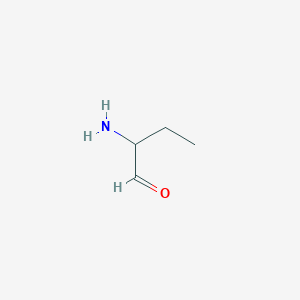
![[(Tridecafluorohexyl)sulfanyl]benzene](/img/structure/B8533050.png)
![(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(2,6-difluoro-3-nitrophenyl)methanone](/img/structure/B8533056.png)
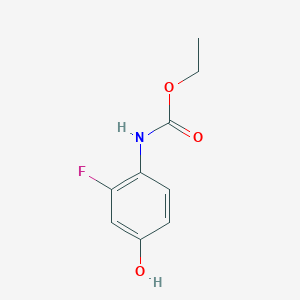
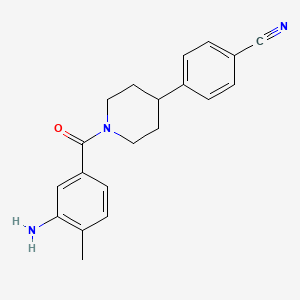

![2-[1.4]diazepan-1-yl-1-methyl-1H-benzimidazole](/img/structure/B8533072.png)
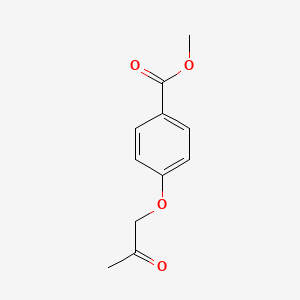
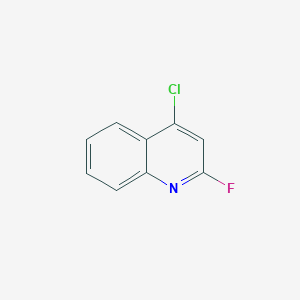
![Benzamide,n-[4-(2-furanyl)-5-(4-pyridinyl)-2-thiazolyl]-4-(1h-imidazol-1-ylmethyl)-](/img/structure/B8533089.png)
